Aspulvinone O
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Overview
Description
Aspulvinone O is a naturally occurring compound primarily isolated from the metabolites of fungi, specifically from the genus Aspergillus . It belongs to the family of aspulvinones, which are characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . This compound has garnered significant attention due to its diverse bioactivities, including antibacterial, anti-inflammatory, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspulvinone O can be synthesized through vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN), while alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus terreus in rice culture . the isolated yield is often poor, and the structure variation is limited, which restricts further pharmaceutical studies .
Chemical Reactions Analysis
Types of Reactions: Aspulvinone O undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its bioactivity and stability .
Scientific Research Applications
Aspulvinone O has a wide range of scientific research applications:
Mechanism of Action
Aspulvinone O exerts its effects by inhibiting the enzyme glutamic-oxaloacetic transaminase 1 (GOT1), which plays a crucial role in glutamine metabolism . By binding to the active site of GOT1, this compound disrupts the production of nicotinamide adenine dinucleotide phosphate (NADPH), leading to increased oxidative stress and reduced cell proliferation in pancreatic ductal adenocarcinoma cells . The compound forms hydrophobic interactions with tryptophan 141 and hydrogen bonds with threonine 110 and serine 256 .
Comparison with Similar Compounds
Aspulvinone O is unique among aspulvinones due to its potent inhibitory activity against GOT1 . Similar compounds include:
Aspulvinone H: Another potent GOT1 inhibitor with significant anti-tumor activity.
Aspulvinone E: Exhibits modest anti-SARS-CoV-2 activity.
Aspulvinone P, Q, R: These compounds share similar structural features but differ in their bioactivities and specific applications.
This compound stands out due to its specific binding affinity and inhibitory effects on GOT1, making it a promising candidate for further pharmaceutical development .
Properties
IUPAC Name |
(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWCROWFXOMDG-MSXFZWOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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